molecular formula C18H12FN3O5 B6017240 5-(1,3-Benzodioxol-5-yliminomethyl)-1-(4-fluorophenyl)-6-hydroxypyrimidine-2,4-dione

5-(1,3-Benzodioxol-5-yliminomethyl)-1-(4-fluorophenyl)-6-hydroxypyrimidine-2,4-dione

Cat. No.: B6017240
M. Wt: 369.3 g/mol
InChI Key: SYKZRNRSEODGIF-UHFFFAOYSA-N
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Description

5-(1,3-Benzodioxol-5-yliminomethyl)-1-(4-fluorophenyl)-6-hydroxypyrimidine-2,4-dione is a complex organic compound that features a combination of benzodioxole, fluorophenyl, and pyrimidine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Benzodioxol-5-yliminomethyl)-1-(4-fluorophenyl)-6-hydroxypyrimidine-2,4-dione typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 1,3-benzodioxole and 4-fluorophenyl derivatives. These intermediates are then subjected to condensation reactions, cyclization, and functional group modifications under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the imine or pyrimidine ring, resulting in the formation of amines or reduced pyrimidine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzodioxole or fluorophenyl rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features suggest it could interact with biological macromolecules.

Medicine

The compound may have potential medicinal applications, such as serving as a lead compound for drug development. Its ability to interact with specific molecular targets could make it useful in treating diseases.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(1,3-Benzodioxol-5-yliminomethyl)-1-(4-fluorophenyl)-6-hydroxypyrimidine-2,4-dione would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, altering their activity. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    5-(1,3-Benzodioxol-5-yl)-1-(4-fluorophenyl)-6-hydroxypyrimidine-2,4-dione: Lacks the iminomethyl group.

    5-(1,3-Benzodioxol-5-yliminomethyl)-1-phenyl-6-hydroxypyrimidine-2,4-dione: Lacks the fluorine atom on the phenyl ring.

    5-(1,3-Benzodioxol-5-yliminomethyl)-1-(4-chlorophenyl)-6-hydroxypyrimidine-2,4-dione: Contains a chlorine atom instead of fluorine.

Uniqueness

The presence of both the iminomethyl group and the fluorophenyl ring in 5-(1,3-Benzodioxol-5-yliminomethyl)-1-(4-fluorophenyl)-6-hydroxypyrimidine-2,4-dione makes it unique. These structural features may enhance its reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yliminomethyl)-1-(4-fluorophenyl)-6-hydroxypyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O5/c19-10-1-4-12(5-2-10)22-17(24)13(16(23)21-18(22)25)8-20-11-3-6-14-15(7-11)27-9-26-14/h1-8,24H,9H2,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKZRNRSEODGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N=CC3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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